5-(Chloromethyl)-2-isopropoxypyridine
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Overview
Description
5-(Chloromethyl)-2-isopropoxypyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a chloromethyl group at the 5-position and an isopropoxy group at the 2-position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-isopropoxypyridine typically involves the chloromethylation of 2-isopropoxypyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and efficiency. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize the conversion of starting materials to the desired product. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-isopropoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 5-methyl-2-isopropoxypyridine.
Scientific Research Applications
5-(Chloromethyl)-2-isopropoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-isopropoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the isopropoxy group, which may affect its reactivity and applications.
5-(Chloromethyl)furfural: Contains a furan ring instead of a pyridine ring, leading to different chemical properties and reactivity.
5-(Hydroxymethyl)furfural: Similar in structure but with a hydroxymethyl group instead of a chloromethyl group, resulting in different reactivity and applications.
Uniqueness
5-(Chloromethyl)-2-isopropoxypyridine is unique due to the presence of both the chloromethyl and isopropoxy groups on the pyridine ring. This combination of functional groups imparts specific reactivity and properties that are not observed in similar compounds. The isopropoxy group enhances the compound’s lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
5-(chloromethyl)-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKMZYULLYZAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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